3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzene sulfonamide group and a tetrahydrobenzothiazole moiety
Scientific Research Applications
3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and DNA.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
The primary targets of the compound 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are c-Met kinase and Pim-1 kinase . These kinases play a crucial role in cell growth and survival, making them important targets for cancer therapeutics .
Mode of Action
3-(Phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide interacts with its targets, c-Met kinase and Pim-1 kinase, by binding to their active sites . This binding inhibits the kinases’ activity, leading to a decrease in the phosphorylation of downstream proteins . The inhibition of these kinases disrupts the signaling pathways they are involved in, resulting in the inhibition of cell growth and survival .
Biochemical Pathways
The compound 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide affects several biochemical pathways due to its inhibition of c-Met kinase and Pim-1 kinase . These pathways include the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth, and the MAPK/ERK pathway, which is involved in cell proliferation . By inhibiting these pathways, the compound can exert anti-tumor effects .
Result of Action
The molecular and cellular effects of the action of 3-(phenylsulfonamido)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide include the inhibition of cell growth and survival . This is achieved through the inhibition of c-Met kinase and Pim-1 kinase, leading to a decrease in the activity of downstream signaling pathways involved in cell growth and survival .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting benzenesulfonyl chloride with an amine in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the benzenesulfonamide intermediate under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or sulfonamide moieties, converting them to amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine: Shares the benzothiazole core but lacks the benzenesulfonamide group.
Benzenesulfonamide: Contains the sulfonamide group but lacks the benzothiazole moiety.
Uniqueness
3-benzenesulfonamido-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the benzothiazole and benzenesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-19(22-20-21-17-11-4-5-12-18(17)27-20)14-7-6-8-15(13-14)23-28(25,26)16-9-2-1-3-10-16/h1-3,6-10,13,23H,4-5,11-12H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHRFEGWIFNCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.